methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H11FO3 It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, along with a propionic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-hydroxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with methyl acrylate in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ester.
Dehydration: The β-hydroxy ester is then dehydrated to yield the α,β-unsaturated ester.
Hydrogenation: The α,β-unsaturated ester is hydrogenated using a catalyst like palladium on carbon to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 3-(3-Fluoro-4-oxo-phenyl)-propionic acid methyl ester or 3-(3-Fluoro-4-carboxy-phenyl)-propionic acid methyl ester.
Reduction: 3-(3-Fluoro-4-hydroxy-phenyl)-propanol.
Substitution: 3-(3-Amino-4-hydroxy-phenyl)-propionic acid methyl ester.
Scientific Research Applications
methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used to study enzyme interactions and metabolic pathways involving fluorinated phenyl derivatives.
Medicine: It has potential as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-hydroxyphenylacetic acid
- 3-Fluoro-4-hydroxybenzoic acid
- 3-Fluoro-4-hydroxyphenylboronic acid
Uniqueness
Compared to similar compounds, methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of both the fluorine atom and the ester group allows for versatile reactivity and potential applications in various fields. Additionally, the propionic acid methyl ester moiety provides a balance between hydrophilicity and lipophilicity, making it suitable for diverse research and industrial applications.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3 |
InChI Key |
MYMMSSQNVBIPMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.